(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine

Description

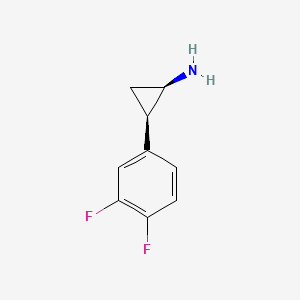

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBIQNXHRPJKK-HZGVNTEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414348-35-8, 1532594-73-2 | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1R,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414348358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532594732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5653G934O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1R,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUC7UBF0ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Asymmetric Cyclopropanation via Menthol Ester Intermediate

The most widely documented industrial method involves stereoselective cyclopropanation using a menthol-derived chiral auxiliary. The process begins with 3,4-difluorobenzaldehyde , which undergoes condensation with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid . Subsequent treatment with thionyl chloride converts the acid to its acyl chloride, which is esterified with L-menthol to form (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate .

Cyclopropanation is achieved using dimethylsulfoxonium methylide under basic conditions (NaOH) in dimethyl sulfoxide (DMSO), generating the trans-cyclopropane ester with high diastereoselectivity (dr > 20:1) . Hydrolysis of the menthol ester with aqueous NaOH followed by acidification yields (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. The final steps involve conversion to the acyl azide using diphenylphosphoryl azide (DPPA) and Curtius rearrangement to the amine under thermal conditions .

Key Data:

Chiral Oxazaborolidine-Catalyzed Reduction

This method prioritizes asymmetric reduction for stereochemical control. Starting with 1,2-difluorobenzene , Friedel-Crafts acylation with chloroacetyl chloride and AlCl₃ produces 2-chloro-1-(3,4-difluorophenyl)ethanone . The ketone is reduced using a chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) and borane dimethylsulfide (BMS) to yield (R)-2-chloro-1-(3,4-difluorophenyl)ethanol with >98% ee .

The alcohol is converted to a phosphonate intermediate via reaction with triethyl phosphonoacetate and sodium hydride, followed by cyclopropanation under basic conditions to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate. Hydrolysis and Hofmann rearrangement of the resulting carboxylic acid azide complete the synthesis.

Key Data:

-

Reduction Step Yield : 85–90%

-

Catalyst Loading : 5–10 mol% oxazaborolidine

Nitroalkane Cyclization Route

A less common but highly stereoselective approach begins with 3-chloro-1-(3',4'-difluorophenyl)propan-1-one , which is nitrated to 1-(3',4'-difluorophenyl)-3-nitropropan-1-one using NaNO₂/HCl. Asymmetric reduction with borane-N,N-diethylaniline and a chiral oxazaborolidine yields (1R)-1-(3',4'-difluorophenyl)-3-nitropropan-1-ol (92% ee).

Cyclopropanation via Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate) forms (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane, which is reduced to the amine using H₂/Pd-C.

Key Data:

-

Mitsunobu Reaction Yield : 68%

-

Final Reduction Purity : 97% ee

-

Drawback : Requires stoichiometric phosphine, increasing cost

Continuous Flow Cyclopropanation

Emerging industrial protocols employ continuous flow reactors to enhance safety and efficiency. 3,4-Difluorostyrene and ethyl diazoacetate are mixed in a microreactor with a Rh₂(Oct)₄ catalyst, achieving cyclopropanation in <5 minutes at 40°C . The trans-cyclopropane ester is hydrolyzed to the acid and converted to the amine via Hofmann rearrangement.

Key Data:

Comparative Analysis of Methods

| Parameter | Menthol Ester Route | Oxazaborolidine Route | Nitroalkane Route | Flow Chemistry |

|---|---|---|---|---|

| Starting Material | 3,4-DF benzaldehyde | 1,2-DF benzene | 3-Cl propanone | 3,4-DF styrene |

| Key Step | Cyclopropanation | Asymmetric reduction | Mitsunobu reaction | Flow cyclopropanation |

| Overall Yield | 40% | 55% | 50% | 75% |

| Stereoselectivity (ee) | >99% | 98% | 97% | 99% |

| Scalability | High | Moderate | Low | Very high |

| Hazardous Reagents | DPPA | BMS | DEAD | None |

Industrial Optimization Challenges

-

Catalyst Cost : Chiral oxazaborolidines (∼$500/g) limit large-scale use. Alternatives like immobilized enzymes are under development .

-

Azide Handling : Curtius rearrangement requires careful temperature control to prevent explosions . Flow systems mitigate this risk .

-

Byproduct Management : Menthol recovery in Route 1 improves economics (90% recovery) .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways and biochemical processes, contributing to its therapeutic potential.

Comparison with Similar Compounds

Key Research Findings

Biocatalytic Superiority : Enzymatic methods outperform traditional chemical synthesis in stereoselectivity and sustainability. For example, lipase-mediated kinetic resolution reduces heavy metal waste by 19% .

Salt Formation : D-mandelate salts enhance crystallinity and purity, critical for pharmaceutical applications .

Impurity Control : Urea derivatives of (1R,2S)-amine are identified as process-related impurities, necessitating robust analytical methods (e.g., chiral HPLC) .

Biological Activity

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound serves as an intermediate in the synthesis of various biologically active molecules, including P2Y12 receptor antagonists, which are significant in the treatment of cardiovascular diseases. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H9F2N

- Molecular Weight : 169.17 g/mol

- CAS Number : 376608-71-8

Pharmacological Activities

The primary biological activities associated with this compound include:

-

P2Y12 Receptor Antagonism :

- The compound acts as an intermediate in the synthesis of reversible P2Y12 receptor antagonists. These antagonists are crucial for preventing platelet aggregation and are used to reduce the risk of thrombotic events in patients with cardiovascular conditions. The potency and efficacy of these antagonists are often enhanced by structural modifications to the cyclopropanamine framework .

-

Anticancer Activity :

- Recent studies have indicated that derivatives of cyclopropanamines can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, compounds derived from this compound have shown promising results in inhibiting cancer cell lines through targeted enzyme inhibition .

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Key findings from SAR studies include:

- Fluorine Substitution : The presence of fluorine atoms at the 3 and 4 positions on the phenyl ring enhances binding affinity to target receptors due to increased lipophilicity and electronic effects.

- Cyclopropane Ring Configuration : The stereochemistry at the cyclopropane ring plays a critical role in determining the compound's biological activity. The (1R,2R) configuration has been associated with improved receptor interaction compared to other stereoisomers .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

- Cardiovascular Disease :

- Cancer Treatment :

- Neuroprotection :

Q & A

Q. What are the common synthetic routes for (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine?

Traditional methods involve multi-step organic synthesis, including Friedel-Crafts acylation, α-chlorination, enantiospecific carbonyl reduction, and asymmetric cyclopropane formation, followed by Hofmann degradation . However, biocatalytic approaches have gained prominence, such as engineered hemoglobin-mediated cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate, achieving 79% yield and >99% diastereoselectivity . Lipase-catalyzed kinetic resolution of racemic esters in flow reactors also provides stereoselective access to intermediates, reducing reaction time and improving conversions .

Q. How is stereochemical purity ensured during synthesis?

Stereochemical control is achieved via enzymatic methods. For example, a triple mutant (Y25L/T45A/Q49A) of Bacillus subtilis hemoglobin enables enantioselective cyclopropanation, yielding 98% enantiomeric excess (ee) . Alternatively, ketoreductases or lipases can resolve racemic mixtures, such as converting 1-(3,4-difluorophenyl)-3-nitropropan-1-one to enantiopure alcohol precursors . Chiral HPLC or NMR is used to validate purity, with impurities like (1S,2R)-isomers monitored via reference standards .

Q. What are the recommended storage conditions to maintain stability?

The compound is hygroscopic and light-sensitive. Storage under inert atmosphere (argon/nitrogen) at 2–8°C is critical to prevent degradation . Salts like the hydrochloride or (2R)-hydroxy(phenyl)ethanoate derivative improve stability, with purity maintained at ≥98% under these conditions .

Advanced Research Questions

Q. How can biocatalytic methods improve enantioselectivity in synthesis?

Directed evolution of enzymes enables tailored stereoselectivity. For instance, Arnold et al. engineered hemoglobin mutants to achieve 98% ee in cyclopropanation . Similarly, Turner et al. optimized ketoreductases and amidases for kinetic resolution, avoiding costly chiral auxiliaries . Immobilized lipases in flow reactors further enhance selectivity by stabilizing enzyme conformations and reducing diffusional limitations .

Q. What strategies resolve racemic mixtures in the synthesis of this compound?

Lipase-mediated kinetic resolution of racemic cyclopropane esters (e.g., ethyl carboxylates) is effective, with the (1R,2R)-ester hydrolyzed preferentially, leaving the desired (1R,2S)-amine precursor . Alternatively, amidases can resolve racemic amides . Impurity profiles (e.g., diastereomeric urea derivatives) are monitored using HPLC-MS to ensure <2% undesired isomers .

Q. How does flow chemistry enhance biocatalytic processes for this compound?

Flow systems improve mixing and reduce reaction times. For example, lipase immobilization on monolithic supports enables continuous biphasic reactions, achieving 94% conversion in 2 hours compared to 24 hours in batch . Scale-up studies show 10–13% higher yields and 19% waste reduction compared to traditional methods .

Q. What analytical methods characterize impurities like the urea derivative?

The urea impurity (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl-3-urea is isolated via preparative HPLC and characterized by LC-MS, H/C NMR, and X-ray crystallography . Chiral stationary-phase HPLC with UV detection (254 nm) resolves diastereomers, while ICP-MS monitors heavy metal residues from catalysts .

Q. How to address data contradictions between biocatalytic approaches?

Discrepancies in yield/selectivity often arise from enzyme source or reactor design. For example, hemoglobin mutants achieve 79% yield , whereas lipase flow systems report 94% conversion but require post-reaction purification . Statistical Design of Experiments (DoE) can optimize parameters (pH, temperature, substrate loading) to reconcile these differences .

Q. What role does this compound play in synthesizing Ticagrelor analogs?

The cyclopropane amine is a key intermediate in Ticagrelor’s triazolo-pyrimidine core. It reacts with triazolopyrimidine precursors in acetonitrile under mild conditions (room temperature, 2 hours), achieving 94% coupling efficiency . Stereochemical mismatches (e.g., (1S,2R)-isomers) reduce bioactivity, necessitating rigorous chiral purity checks .

Q. How to optimize reaction conditions for lipase-mediated resolutions?

Key parameters include:

- Solvent system : Biphasic mixtures (e.g., hexane/water) enhance interfacial activation of lipases .

- Temperature : 25–30°C balances enzyme activity and stability.

- Immobilization : Silica- or polymer-supported lipases improve reusability (>10 cycles) .

Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.